The compound is synthesized primarily through bromination of benzofuran followed by formylation. Its classification falls under organic compounds, particularly those containing both aromatic and heterocyclic structures. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-bromo-1-benzofuran-2-yl)methanol, with the corresponding InChI key being WOLMUPDGDOIEEX-UHFFFAOYSA-N .
The synthesis of (3-Bromo-1-benzofuran-2-yl)methanol typically involves two main steps:
These methods can be adapted for industrial production, often employing continuous flow reactors to enhance yield and purity.
The molecular formula for (3-Bromo-1-benzofuran-2-yl)methanol is C₉H₇BrO₂. The compound features a benzofuran ring system, which consists of a fused benzene and furan ring.
Key structural data includes:
(3-Bromo-1-benzofuran-2-yl)methanol can undergo several chemical reactions:
Reagents commonly used include:
The mechanism of action for (3-Bromo-1-benzofuran-2-yl)methanol primarily involves its interactions with biological targets, which may include enzymes or receptors involved in disease processes. Research indicates that derivatives of this compound exhibit potential anticancer properties, possibly through induction of apoptosis in cancer cells or inhibition of specific signaling pathways .
The physical properties of (3-Bromo-1-benzofuran-2-yl)methanol include:
Chemical properties include:
(3-Bromo-1-benzofuran-2-yl)methanol has several scientific applications:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system that confers diverse bioactivities. These compounds demonstrate substantial structural versatility, enabling targeted modifications that enhance their pharmacological profiles. The incorporation of halogens—particularly bromine—into the benzofuran core has emerged as a pivotal strategy for optimizing drug-like properties. Brominated derivatives exhibit enhanced binding affinities, metabolic stability, and selectivity toward biological targets compared to their non-halogenated counterparts. This enhancement stems from bromine’s unique combination of steric bulk, moderate electronegativity (2.96 on the Pauling scale), and capacity to participate in halogen bonding interactions with biomolecular targets. Such interactions facilitate strong, selective binding to enzyme active sites and receptor pockets, positioning brominated benzofurans as critical pharmacophores in oncology and infectious disease therapeutics [1] [9].
Halogenated benzofurans exhibit broad-spectrum biological activities, with bromine substitution proving particularly effective in enhancing anticancer potency. Recent studies demonstrate that strategic bromination at specific positions (e.g., C-3, C-5, or C-6) significantly improves cytotoxicity against diverse cancer cell lines. For example, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) exhibits potent activity against A549 lung carcinoma (IC₅₀ = 3.5 ± 0.6 μM) and HepG2 hepatocarcinoma (IC₅₀ = 3.8 ± 0.5 μM) cells, surpassing chlorinated analogs in efficacy [1]. This enhanced activity is attributed to bromine’s ability to:
Table 1: Cytotoxicity Profiles of Brominated vs. Non-Brominated Benzofurans
Compound | Substituent | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Selectivity Index (HUVEC) |
---|---|---|---|---|
Methyl benzofuran carboxylate (7) | Chlorine | 6.3 ± 2.5 | 11.0 ± 3.2 | >158 |
Methyl benzofuran carboxylate (8) | Bromine | 3.5 ± 0.6 | 3.8 ± 0.5 | >263 |
Non-halogenated parent | H | >50 | >50 | >20 |
Beyond oncology, brominated benzofurans show promise as α-glucosidase and PTP1B inhibitors for diabetes management. 7-Acetyl-2-aryl-5-bromo-6-methoxybenzofurans exhibit significant enzyme inhibition (IC₅₀ = 0.92–8.74 μM), attributed to halogen-bonding interactions with catalytic residues [8].
Bromination critically alters molecular properties through three primary mechanisms:
Electronic and Steric Effects
Enhanced Bioactivity Profiles
Synthetic VersatilityBromine serves as a linchpin for late-stage diversification via:
Table 2: Impact of Bromine on Molecular Properties and Bioactivity
Property | Non-Brominated Analog | Brominated Derivative | Change (%) |
---|---|---|---|
LogP | 2.13 | 2.99 | +40% |
Aqueous solubility (mg/L) | 1789 | 410 | –77% |
ROS generation (A549 cells) | 100 AU | 210 AU | +110% |
Tubulin inhibition | Weak | Moderate | +35% (IC₅₀) |
Table 3: Synthetic Routes to Brominated Benzofuran Derivatives
Method | Reagents/Conditions | Yield (%) | Application Example |
---|---|---|---|
Radical bromination | NBS, AIBN, CCl₄, 80°C | 65–78 | 3-Bromobenzofuran synthesis |
Electrophilic cyclization | Br₂, FeCl₃, CH₂Cl₂, 25°C | 82 | 5-Bromo-2-arylbenzofurans [8] |
Late-stage functionalization | CuBr₂, H₂O₂, MeCN, 60°C | 45 | Bromination of preformed benzofurans [6] |
Skeletal editing | 1) N-nitrosomorpholine, blue LED; 2) Br₂ | 73 | Benzofuran → benzisoxazole [4] |
Brominated benzofurans like (3-bromo-1-benzofuran-2-yl)methanol exemplify "molecular chameleons," balancing lipophilicity (logP = 2.99) and polarity to traverse biological barriers while retaining target engagement [6] [7]. This balance underscores bromine’s unique role in refining drug candidates’ pharmacokinetic and pharmacodynamic profiles.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9